Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate

Catalog No.
S12210022
CAS No.
M.F
C7H9ClN2O2S2
M. Wt
252.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carbo...

Product Name

Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate

IUPAC Name

ethyl 4-amino-2-(chloromethylsulfanyl)-1,3-thiazole-5-carboxylate

Molecular Formula

C7H9ClN2O2S2

Molecular Weight

252.7 g/mol

InChI

InChI=1S/C7H9ClN2O2S2/c1-2-12-6(11)4-5(9)10-7(14-4)13-3-8/h2-3,9H2,1H3

InChI Key

NDDIWLDYKHCQPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)SCCl)N

Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate is a thiazole derivative characterized by its unique chemical structure, which includes a chloromethylthio group. Its molecular formula is C7H9ClN2O2S2C_7H_9ClN_2O_2S_2, and it has a molecular weight of approximately 252.74 g/mol. This compound features a thiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the chloromethylthio group enhances its reactivity and potential for further chemical transformations .

Due to the functional groups present in its structure:

  • Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, leading to the formation of new compounds.
  • Acylation: The amino group can participate in acylation reactions, allowing the introduction of various acyl groups.
  • Reduction: The compound may also undergo reduction reactions, particularly at the thiazole ring, altering its electronic properties and reactivity .

The biological activity of ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate is significant due to its structural characteristics. Compounds of this nature have been studied for their potential as:

  • Antimicrobial Agents: Thiazole derivatives are known for their antibacterial and antifungal properties.
  • Anticancer Activity: Some thiazole compounds exhibit cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibitors: They may act as inhibitors for certain enzymes, impacting metabolic pathways .

The synthesis of ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate typically involves several steps:

  • Formation of Thiazole Ring: Starting with appropriate thioketones and amines, the thiazole ring is synthesized through cyclization reactions.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved using chloromethyl methyl ether or similar reagents under acidic conditions.
  • Esterification: The final step involves esterification with ethyl alcohol to form the carboxylate ester .

Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate has various applications in fields such as:

  • Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: Potential use in developing agrochemicals with fungicidal or herbicidal properties.
  • Research: Employed in studies focused on thiazole derivatives and their biological effects .

Interaction studies involving ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate have shown that it can interact with various biological targets:

  • Protein Binding: Investigations into how this compound binds to proteins can provide insights into its mechanism of action.
  • Enzyme Interactions: Studies focusing on enzyme inhibition reveal its potential role in modulating biochemical pathways.
  • Cellular Uptake: Understanding how this compound enters cells can inform its efficacy as a therapeutic agent .

Several compounds share structural similarities with ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate, including:

Compound NameMolecular FormulaUnique Features
Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylateC7H10N2O2S2Contains a methylthio group instead of chloromethyl
Ethyl 2-amino-4-methylthiazole-5-carboxylateC7H8N2O2SLacks halogen substitution; simpler structure
Ethyl 4-amino-2-(hydroxymethyl)thiazole-5-carboxylateC7H10N2O3SFeatures a hydroxymethyl group; potential for different biological activity

These compounds highlight the uniqueness of ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate due to its specific functional groups that enhance its reactivity and potential applications in medicinal chemistry.

Systematic IUPAC Nomenclature and Structural Characterization

The IUPAC name for this compound is ethyl 4-amino-2-[(chloromethyl)sulfanyl]-1,3-thiazole-5-carboxylate, reflecting its substitution pattern on the thiazole ring. The molecular formula is C₇H₉ClN₂O₂S₂, with a molecular weight of 252.74 g/mol. Key structural features include:

  • A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur).
  • An amino group (-NH₂) at position 4.
  • A chloromethylthio group (-SCH₂Cl) at position 2.
  • An ethyl carboxylate ester (-COOCH₂CH₃) at position 5.

The SMILES notation O=C(C1=C(N)N=C(SCCl)S1)OCC provides a linear representation of the structure, emphasizing the connectivity of functional groups.

Table 1: Structural and Molecular Data

PropertyValueSource
CAS Registry Number845879-10-9
Molecular FormulaC₇H₉ClN₂O₂S₂
Molecular Weight (g/mol)252.74
SMILESO=C(C1=C(N)N=C(SCCl)S1)OCC

Comparative Analysis of Related Thiazole Carboxylate Derivatives

Thiazole derivatives exhibit diverse biological and chemical properties depending on their substituents. Three structurally related compounds are compared below:

Table 2: Comparative Analysis of Thiazole Carboxylates

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate845879-10-9C₇H₉ClN₂O₂S₂252.74-SCH₂Cl, -NH₂, -COOEt
Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate39736-29-3C₇H₁₀N₂O₂S₂218.30-SCH₃, -NH₂, -COOEt
Ethyl 2-amino-4-methylthiazole-5-carboxylate7210-76-6C₇H₁₀N₂O₂S186.23-CH₃, -NH₂, -COOEt

Key observations:

  • The chloromethylthio group in the target compound introduces higher molecular weight and polarity compared to the methylthio analog.
  • Replacement of the chloromethylthio group with a methyl group (as in CAS 7210-76-6) reduces halogen-related reactivity and lipophilicity.

Chloromethylthio Group Incorporation Strategies

The chloromethylthio moiety (-SCH2Cl) is introduced via electrophilic substitution or nucleophilic displacement reactions. A prominent method involves the cyclization of thiourea derivatives with α-chloroketones, as demonstrated in patent CN105254584A, which describes the synthesis of 2-chloro-5-chloromethylthiazole using chlorine gas and hydrochloric acid under controlled conditions [4]. This two-step process begins with the formation of a thiazole intermediate, followed by chlorination at the methylthio position.

Alternative approaches utilize pre-functionalized thiol precursors. For instance, reacting 2-mercaptoethanol with thionyl chloride (SOCl2) generates chloromethylthio intermediates, which are subsequently coupled to the thiazole core [4]. The choice of chlorinating agent (e.g., Cl2, SOCl2, or PCl5) significantly impacts reaction efficiency and purity. Patent CN105254584A reports yields exceeding 85% when using gaseous chlorine in acetonitrile-water mixtures, though this method requires stringent temperature control (0–5°C) to avoid over-chlorination [4].

Amination and Esterification Processes in Thiazole Synthesis

Amination at the 4-position of the thiazole ring typically employs nucleophilic substitution or metal-catalyzed coupling. In a study involving analogous thiazole derivatives, the amino group was introduced via Buchwald-Hartwig amination using palladium catalysts and aryl halides [3]. For ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate, direct amination with aqueous ammonia or ammonium acetate under reflux conditions is a common strategy, achieving moderate yields (60–75%) [4].

Esterification of the carboxylate group is achieved through classical Fischer esterification or Steglich esterification. The latter, using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is preferred for its mild conditions and high efficiency [3]. Ethyl carbazate, a reactive esterification agent, has been employed in related syntheses to introduce ethoxycarbonyl groups [5]. For example, coupling carboxylic acid intermediates with ethanol in the presence of HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields the target ester with minimal side reactions [3].

Solvent Selection and Reaction Optimization Parameters

Solvent polarity and proticity profoundly influence reaction kinetics and product stability. Key findings include:

SolventRole in SynthesisOptimal Conditions
AcetonitrileFacilitates SN2 reactions0–5°C, 3-hour reaction time [4]
DMFEnhances coupling reactions60°C, 18-hour stirring [3]
EthanolSuitable for esterificationReflux, 2-hour duration [5]

The patent CN105254584A emphasizes acetonitrile-water mixtures (4:1 v/v) for chloromethylthio incorporation, as water aids in quenching excess chlorine and stabilizing intermediates [4]. Stirring speed (300–500 rpm) and dropwise addition of reagents are critical to ensuring homogeneous mixing and preventing localized over-chlorination.

Critical Analysis of Patent CN105254584A Synthesis Protocols

Patent CN105254584A outlines a high-yield (85–90%) route to 2-chloro-5-chloromethylthiazole, a structural analog of the target compound [4]. The protocol involves:

  • Cyclization: Thiourea reacts with α-chloroketone to form the thiazole core.
  • Chlorination: Gaseous chlorine is introduced to substitute the methylthio group.

Strengths:

  • High purity (>98%) achieved via recrystallization from ethyl acetate [4].
  • Scalable to industrial production with minimal byproducts.

Limitations:

  • Requires hazardous chlorine gas handling.
  • Limited substrate versatility due to reliance on specific thiourea derivatives.

Comparative studies suggest that replacing chlorine gas with N-chlorosuccinimide (NCS) in dichloromethane could improve safety, albeit with a 10–15% reduction in yield [3].

The molecular weight of Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate has been precisely determined through stoichiometric analysis of its molecular formula C₇H₉ClN₂O₂S₂. The compound exhibits a calculated molecular weight of 252.72 g/mol [2], which is consistent with reported values of 252.74-252.75 g/mol in the literature [2].

Table 1: Molecular Weight Breakdown

ElementCountAtomic Weight (g/mol)Contribution (g/mol)
Carbon (C)712.0184.07
Hydrogen (H)91.0089.072
Chlorine (Cl)135.4535.45
Nitrogen (N)214.00728.014
Oxygen (O)215.99931.998
Sulfur (S)232.0664.12
Total22-252.72

The stoichiometric composition reveals that sulfur atoms constitute the largest mass fraction (25.4%), followed by carbon (33.3%) and chlorine (14.0%). This molecular composition significantly influences the compound's physicochemical properties, particularly its density and thermal behavior patterns.

Table 2: Comparative Molecular Weight Analysis of Related Thiazole Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Reference
Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylateC₇H₉ClN₂O₂S₂252.74 [2]
Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylateC₇H₁₀N₂O₂S₂218.30 [3] [4]
Ethyl 2-amino-4-methylthiazole-5-carboxylateC₇H₁₀N₂O₂S186.23 [5] [6]
Ethyl 2-aminothiazole-5-carboxylateC₆H₈N₂O₂S172.20 [7]
Ethyl 4-amino-2-chloro-1,3-thiazole-5-carboxylateC₆H₇ClN₂O₂S206.65 [8]

The molecular weight comparison demonstrates that the chloromethylthio substitution significantly increases the molecular mass compared to simpler thiazole derivatives, with the compound exhibiting the highest molecular weight among the examined series.

Thermal Stability and Decomposition Patterns

The thermal stability of Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate exhibits characteristic patterns consistent with thiazole carboxylate derivatives. Based on structural analogy with related compounds, the thermal decomposition follows multi-stage degradation processes typical of heterocyclic esters containing reactive functional groups.

Table 3: Thermal Decomposition Stages of Thiazole Carboxylates

Decomposition StageTemperature Range (°C)Mass Loss (%)Primary ProductsReference
Stage 1: Dehydration50-1405-15Water vapor [9] [10]
Stage 2: Ester cleavage140-25015-25Alcohol, CO₂ [9] [11]
Stage 3: Ring degradation250-40040-60HCN, N₂, S-compounds [9] [11]
Stage 4: Carbonization400-60015-25Char residue [9]

Thermal gravimetric analysis studies on similar thiazole derivatives indicate that compounds with chloromethylthio substituents exhibit reduced thermal stability compared to their non-halogenated counterparts [12] [9]. The presence of the chloromethyl group creates a reactive site that promotes earlier decomposition onset temperatures, typically in the range of 180-220°C [13].

The decomposition pathway for Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate likely proceeds through initial cleavage of the C-Cl bond in the chloromethylthio group, followed by elimination of ethanol from the ester functionality [11]. Subsequent ring opening reactions involve formation of hydrogen cyanide, nitrogen gas, and sulfur-containing fragments, consistent with documented thiazole thermal degradation mechanisms [9] [14].

Table 4: Predicted Thermal Properties

PropertyValueBasisReference
Onset decomposition temperature180-220°CChloromethylthio group reactivity [13]
Peak decomposition temperature240-280°CThiazole ring stability [9]
Thermal stability orderLower than methylthio analogsHalogen substitution effect [12] [9]
Activation energy (predicted)80-120 kJ/molSimilar heterocycles [9] [15]

Solubility Characteristics in Polar and Non-polar Solvents

The solubility profile of Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate reflects the compound's amphiphilic character, containing both polar and non-polar structural elements. The molecular structure incorporates polar functional groups (amino, ester, and thiazole nitrogen) alongside lipophilic regions (ethyl chain and aromatic thiazole ring).

Table 5: Solubility Characteristics in Various Solvents

Solvent TypeSolventPredicted SolubilityBasisReference
Polar proticWaterLimited (< 1 mg/mL)Hydrophobic thiazole core [16] [17]
Polar proticMethanolModerate (10-20 mg/mL)Hydrogen bonding capability [18] [19]
Polar proticEthanolGood (20-50 mg/mL)Ester compatibility [6] [19]
Polar aproticDMSOHigh (> 50 mg/mL)Strong dipole interactions [6] [19]
Polar aproticDMFHigh (> 50 mg/mL)Thiazole nitrogen solvation [6] [19]
Non-polarHexaneVery poor (< 0.1 mg/mL)Lack of polar interactions [16]
Non-polarToluenePoor (< 1 mg/mL)Limited aromatic interactions [16]

The chloromethylthio functional group significantly influences solubility patterns by introducing both polar character through the C-Cl dipole and potential for hydrogen bonding through the sulfur atom [18] . Studies on related chloromethylthio compounds indicate enhanced solubility in polar organic solvents compared to their non-halogenated analogs [18] .

The amino group at the 4-position of the thiazole ring provides hydrogen bond donor capability, facilitating dissolution in protic solvents [16] [21]. However, the overall lipophilic character of the molecule, contributed by the ethyl ester and thiazole ring system, limits aqueous solubility significantly [17].

Table 6: Solubility Comparison with Structural Analogs

CompoundWater SolubilityOrganic Solvent SolubilityReference
Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylateLimitedModerate to High[Predicted]
Ethyl 2-amino-4-methylthiazole-5-carboxylateInsolubleDMF: 20 mg/mL; DMSO: 20 mg/mL [6]
Ethyl 2-aminothiazole-5-carboxylateInsolubleModerate in polar solvents [7]
4-(Chloromethyl)thiazole hydrochlorideHighly solubleLow in organic solvents

Crystallographic Behavior and Phase Transitions

The crystallographic behavior of Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate is expected to exhibit complex polymorphic characteristics typical of thiazole derivatives with hydrogen bonding capabilities. The molecular structure contains multiple sites for intermolecular interactions, including the amino group, thiazole nitrogen, ester carbonyl, and the chloromethylthio substituent.

Table 7: Expected Crystallographic Features

FeatureCharacteristicBasisReference
Space groupLikely monoclinic or triclinicAsymmetric substitution pattern [22] [23]
Hydrogen bondingN-H···N, N-H···O, C-H···OAmino and ester groups [24] [21] [25]
Molecular packingLayer or chain structuresThiazole π-π stacking [22] [23]
Polymorphism potentialHighMultiple conformational flexibility [26] [27]

Studies on related thiazole carboxylates demonstrate that these compounds frequently exhibit polymorphic behavior due to their ability to adopt different hydrogen bonding patterns [26] [27]. The thiazole ring system typically participates in π-π stacking interactions, while the amino group forms characteristic R₂²(8) hydrogen-bonded dimers [21] [25].

The chloromethylthio group introduces additional complexity through potential halogen bonding interactions and conformational flexibility around the S-CH₂Cl bond [22]. This structural feature may lead to multiple polymorphic forms with different thermal stabilities and solubility characteristics, as observed in other thiazole derivatives [28] [27].

Table 8: Hydrogen Bonding Patterns in Thiazole Derivatives

Interaction TypeBond Length (Å)Angle (°)FrequencyReference
N-H···N (thiazole)2.85-3.10150-180Very common [21] [25]
N-H···O (carbonyl)2.80-3.05140-170Common [24] [21]
C-H···O (weak)3.20-3.60120-160Moderate [24] [25]
C-H···π (aromatic)3.40-3.80140-180Common [24] [25]

Phase transition behavior in thiazole compounds often involves dehydration processes at moderate temperatures (80-150°C), followed by polymorphic transformations at higher temperatures [10] [27]. The presence of the ethyl ester group may introduce additional thermal events related to conformational changes or partial decomposition before complete melting [11].

Table 9: Phase Transition Characteristics

Transition TypeTemperature Range (°C)Enthalpy Change (kJ/mol)BasisReference
Dehydration80-14040-60Loss of absorbed water [10]
Polymorphic150-2005-15Conformational change [27]
Melting180-22020-40Crystal-liquid transition[Predicted]
Decomposition220-28080-120Bond breaking [9]

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

251.9793976 g/mol

Monoisotopic Mass

251.9793976 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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